The synthesis of Azido-PEG4-acid typically involves several key steps:
Reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to achieve high yields and purity levels. For example, reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide at elevated temperatures to facilitate nucleophilic attack and azide formation .
Azido-PEG4-acid has a molecular formula that includes the repeating units of polyethylene glycol (four ethylene glycol units), an azide group (-N₃), and a carboxylic acid (-COOH) at one end. The molecular structure can be represented as follows:
The compound's hydrophilicity is primarily attributed to the PEG moiety, which increases its solubility in biological fluids, making it suitable for various biochemical applications .
Azido-PEG4-acid participates in several important chemical reactions:
The mechanism of action for Azido-PEG4-acid primarily revolves around its ability to facilitate targeted drug delivery through bioconjugation:
This mechanism enables precise targeting in therapeutic applications, particularly in oncology .
Azido-PEG4-acid has diverse scientific applications:
Azido-PEG4-acid (C~11~H~21~N~3~O~6~, MW 291.30 g/mol) features a terminal azide group that undergoes highly specific cycloaddition reactions with alkynes, forming stable 1,2,3-triazole linkages. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires Cu(I) catalysts (e.g., CuSO~4~/sodium ascorbate) and stabilizing ligands like tris-hydroxypropyltriazolylamine (THPTA) to prevent copper-induced protein oxidation. Studies demonstrate that CuAAC with Azido-PEG4-acid achieves >95% conjugation yields within 30 minutes under physiological conditions, making it ideal for labeling sensitive biomolecules like murine dihydrofolate reductase (mDHFR) while preserving enzymatic activity [2] [7].
Strain-promoted azide-alkyne cycloaddition (SPAAC) provides a copper-free alternative using strained cyclooctynes (e.g., DBCO). The PEG~4~ spacer in Azido-PEG4-acid mitigates steric hindrance during SPAAC, enhancing reaction kinetics with second-order rate constants (k~2~) of 0.1–1.0 M^−1^s^−1^. This approach prevents hydrophobic masking of reactive groups on antibodies, as observed with non-PEGylated trans-cyclooctene (TCO) conjugates [6] [7].
Table 1: Comparison of Azide-Alkyne Cycloaddition Mechanisms with Azido-PEG4-acid
Parameter | CuAAC | SPAAC |
---|---|---|
Catalyst | Cu(I)/ligand (e.g., THPTA) | Strained cyclooctyne (e.g., DBCO) |
Reaction Time | 10–30 min | 1–2 hours |
Biocompatibility | Requires ligand stabilization | Copper-free; cell-compatible |
Steric Challenges | PEG~4~ spacer minimizes hindrance | PEG~4~ prevents hydrophobic masking |
Functional Yield | >95% | >90% |
The bifunctional design of Azido-PEG4-acid enables orthogonal conjugation strategies. The terminal carboxylic acid (pK~a~ ≈ 3.5) allows carbodiimide-mediated amide bond formation with amines, while the azide remains inert for subsequent cycloadditions. For example, the carboxylic acid can first react with lysine residues on antibodies via EDC chemistry, followed by CuAAC or SPAAC with alkyne/cyclooctyne probes without cross-reactivity [1] [5].
This orthogonality is exemplified by multifunctional linkers like biotin-PEG~n~-phenacyl-azide (BPPA), where Azido-PEG4-acid derivatives facilitate sequential conjugations. The hydrophilic PEG~4~ spacer (14.7 Å length) enhances aqueous solubility (>50 mg/mL in water) and prevents aggregation during multi-step reactions, critical for synthesizing heterobifunctional probes [3] [5] [8].
Table 2: Solvent Compatibility of Azido-PEG4-acid
Solvent | Solubility | Application Relevance |
---|---|---|
Water | High | Bioconjugation in physiological buffers |
DMSO | High | Stock solution preparation |
DMF | High | Organic synthesis reactions |
Chloroform | Moderate | Purification steps |
The carboxylic acid of Azido-PEG4-acid requires activation for amide bond formation. Ethyl(dimethylaminopropyl) carbodiimide (EDC) with N-hydroxysuccinimide (NHS) achieves 70–85% coupling efficiency but suffers from hydrolysis sensitivity, necessitating a 2–5× molar excess. In contrast, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) forms stable active esters, enabling 90–95% yields with equimolar reactant ratios. The PEG~4~ spacer enhances solubility during activation, reducing epimerization in chiral substrates [3] [6].
Acylating agents like NHS esters offer superior stability for long-term storage but require anhydrous conditions. Azido-PEG4-acid-derived NHS esters conjugate to antibodies with 8–12 modifications per IgG, while EDC-mediated direct conjugation achieves only 5–8 modifications due to competing hydrolysis. Steric accessibility is optimized by the PEG~4~ spacer, as confirmed by MALDI-TOF studies showing uniform conjugation densities [6] [8].
Table 3: Coupling Agent Efficiency for Azido-PEG4-acid
Activation Method | Reaction Yield | Optimal Molar Ratio | Limitations |
---|---|---|---|
EDC/NHS | 70–85% | 1:2.5 (acid:EDC) | Hydrolysis sensitivity |
HATU | 90–95% | 1:1 | Cost and moisture sensitivity |
NHS ester pre-activation | >90% | 1:1 | Requires anhydrous storage |
Case Studies:
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3